6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
The compound seems to be a derivative of (4-Methoxy-benzyl)-[3-(4-methoxy-benzyloxy)-phenyl]-amine . This compound has a molecular weight of 349.43 and is a yellow solid .
Synthesis Analysis
While specific synthesis information for “6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one” was not found, a related compound, Treprostinil , is prepared by a process which involves Pauson-Khan cyclization of an alkene-substituted, alkyne-substituted benzene .
Scientific Research Applications
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using naphthalene derivatives, including methods like ozonolysis, offers pathways to create aromatic analogs of effective juvenoids. This process involves the transformation of naphthalene in aqueous methanol, demonstrating the compound's role in generating synthons for further chemical development (Kukovinets et al., 2006).
Organic Mixed-Valence Systems
Research into organic mixed-valence systems has explored the electronic interactions between naphthalene and other aromatic units. These studies utilize compounds like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one to understand the electronic coupling and communication across different bridging units, offering insights into the design of advanced materials with tailored electronic properties (Lambert et al., 2005).
Liquid Crystalline Properties
The exploration of liquid crystalline properties in compounds related to naphthalene highlights the potential for creating novel liquid crystal displays (LCDs) and optical devices. Research into mesogenic homologous series, which include naphthalene derivatives, has led to the identification of compounds exhibiting enantiotropic nematic and smectic A mesophases. These findings have implications for the development of new materials for display technologies and optoelectronic applications (Thaker et al., 2012).
Antioxidant Properties
Studies on the antioxidant properties of naphthalene diols, including derivatives like this compound, have unveiled a new class of antioxidants. These compounds exhibit potent H-atom transfer capabilities, suggesting their utility in pharmaceuticals and materials science for protecting against oxidative damage (Foti et al., 2002).
Hydroarylation for Naphthalene Synthesis
The development of methods for the synthesis of naphthalenes through hydroarylation reactions, catalyzed by platinum, demonstrates the compound's relevance in creating functionalized naphthalenes. These synthetic approaches provide efficient pathways to produce naphthalene derivatives with diverse functional groups, applicable in creating pharmaceuticals, agrochemicals, and organic materials (Kang et al., 2012).
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFMVXPROPQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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